molecular formula C17H21BrN4O B14117207 4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one

4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one

Cat. No.: B14117207
M. Wt: 377.3 g/mol
InChI Key: VZAFGXCWAWRULT-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one is a chemical compound known for its role as a potent and selective inhibitor of the PCAF/GCN5 bromodomain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by its coupling with the pyridazinone core. The reaction conditions often include the use of solvents like DMSO and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyridazinone core .

Scientific Research Applications

4-Bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one has several scientific research applications:

    Chemistry: Used as a chemical probe to study bromodomain interactions.

    Biology: Investigated for its role in modulating gene expression through bromodomain inhibition.

    Medicine: Potential therapeutic applications in treating diseases related to bromodomain dysregulation, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by selectively inhibiting the PCAF/GCN5 bromodomain. This inhibition disrupts the interaction between the bromodomain and acetylated lysine residues on histone proteins, leading to altered gene expression. The molecular targets include the PCAF and GCN5 proteins, which are involved in various cellular pathways related to transcriptional regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for the PCAF/GCN5 bromodomain, with over 18,000-fold selectivity over the BET family and 70-fold selectivity over other bromodomain families. This high selectivity makes it a valuable tool for studying specific bromodomain functions without off-target effects .

Properties

Molecular Formula

C17H21BrN4O

Molecular Weight

377.3 g/mol

IUPAC Name

4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one

InChI

InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3

InChI Key

VZAFGXCWAWRULT-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Origin of Product

United States

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